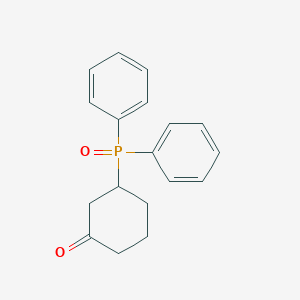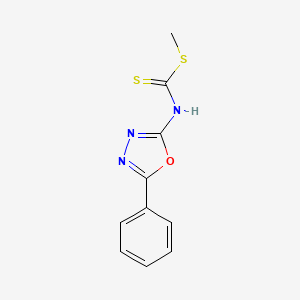
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate typically involves the cyclization of acyclic precursors. One common method is the reaction of hydrazides with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biological pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: Similar in structure but contain sulfur atoms instead of oxygen, leading to different chemical properties.
Triazole Derivatives: Another class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms.
Uniqueness
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate is unique due to its specific combination of the oxadiazole ring with a carbodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
144691-58-7 |
|---|---|
Fórmula molecular |
C10H9N3OS2 |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
methyl N-(5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate |
InChI |
InChI=1S/C10H9N3OS2/c1-16-10(15)11-9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,15) |
Clave InChI |
CVTGLKAMVJDYKS-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NC1=NN=C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
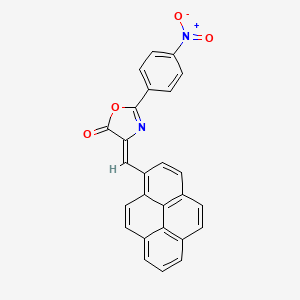
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

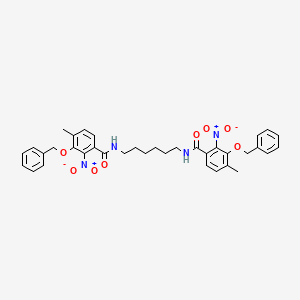
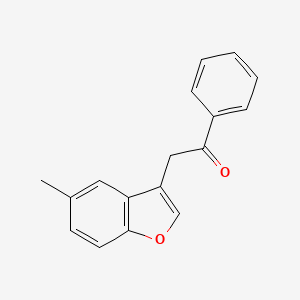
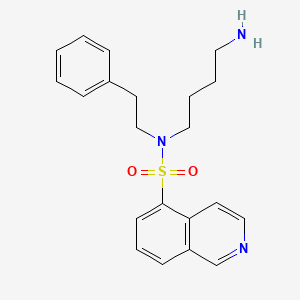
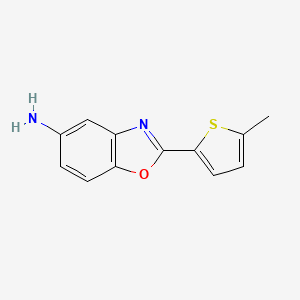

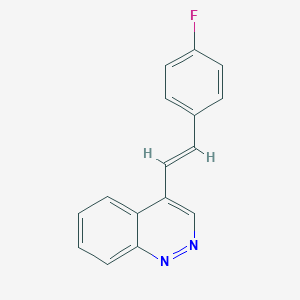
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
